molecular formula C21H24N2O5 B248389 [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Katalognummer B248389
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: PPJFQUVPDBWDNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects on B-cells. Its inhibition of BTK activity prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This effect has been found to be dose-dependent, with higher doses leading to more significant effects.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages and limitations for lab experiments. Its potent inhibition of BTK makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in disease. However, its specificity for BTK may limit its use in studying other signaling pathways. Additionally, its high potency may require careful dosing to avoid off-target effects.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways to improve treatment efficacy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to elucidate the role of BTK in autoimmune disorders and to explore the potential of TAK-659 in treating these diseases.
Conclusion:
In conclusion, [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound with significant potential for treating various diseases. Its potent inhibition of BTK has been found to be effective in treating B-cell malignancies and autoimmune disorders. Further research is needed to explore its potential in combination therapies and to develop analogs with improved pharmacokinetic properties and selectivity for BTK.

Synthesemethoden

The synthesis of [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone involves a multi-step process that starts with the reaction of 4-bromo-2-methoxybenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to form the final compound. The synthesis of TAK-659 has been optimized to improve its purity and yield, making it a viable candidate for large-scale production.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential applications in treating various diseases. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent inhibitor of BTK, and its efficacy in treating these diseases has been demonstrated in preclinical studies.

Eigenschaften

Produktname

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Molekularformel

C21H24N2O5

Molekulargewicht

384.4 g/mol

IUPAC-Name

(3,4-dimethoxyphenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-7-5-4-6-16(17)21(25)23-12-10-22(11-13-23)20(24)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3

InChI-Schlüssel

PPJFQUVPDBWDNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.